4-Amino-2-phenylbutan-2-ol
Overview
Description
4-Amino-2-phenylbutan-2-ol: is an organic compound with the molecular formula C10H15NO It is a chiral amino alcohol that contains both an amino group and a hydroxyl group attached to a butane backbone with a phenyl substituent
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-phenylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-Amino-2-phenylbutan-2-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the ketone precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Amino-2-phenylbutan-2-one or 4-Amino-2-phenylbutanal.
Reduction: 4-Amino-2-phenylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Amino-2-phenylbutan-2-ol is used as a chiral building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving amino alcohols. It is also employed in the development of chiral ligands for asymmetric synthesis .
Medicine: Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 4-Amino-2-phenylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in catalytic processes. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
4-Phenyl-2-butanol: Lacks the amino group, making it less versatile in certain chemical reactions.
2-Amino-1-phenylpropan-1-ol: Has a similar structure but with a different substitution pattern, affecting its reactivity and applications.
2-Phenyl-2-butanol: Similar backbone but lacks the amino group, limiting its use in certain synthetic applications.
Uniqueness: 4-Amino-2-phenylbutan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, providing it with versatile reactivity and making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-amino-2-phenylbutan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOUHHTBQKYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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